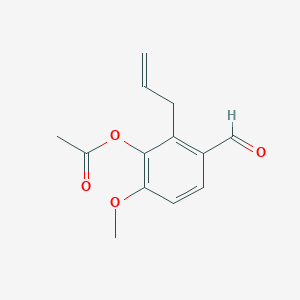![molecular formula C12H12N2O B14323085 [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile CAS No. 109849-44-7](/img/structure/B14323085.png)
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: is an organic compound featuring a furan ring, a butenyl chain, and a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via several methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Attachment of the Butenyl Chain: The butenyl chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Propanedinitrile Group: The propanedinitrile group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanediamine.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile: can be compared with other furan derivatives:
Propiedades
Número CAS |
109849-44-7 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)-3-methylbut-3-enyl]propanedinitrile |
InChI |
InChI=1S/C12H12N2O/c1-9(2)6-11(10(7-13)8-14)12-4-3-5-15-12/h3-5,10-11H,1,6H2,2H3 |
Clave InChI |
OQACFXNYTFSSLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C1=CC=CO1)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


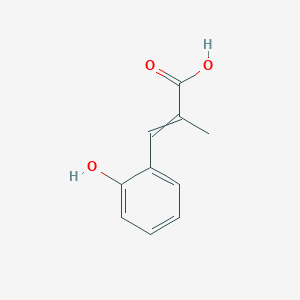

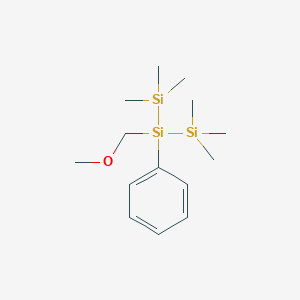
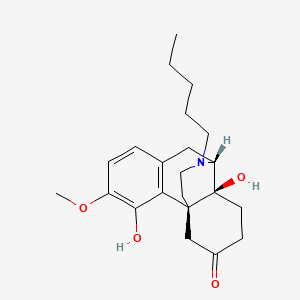

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
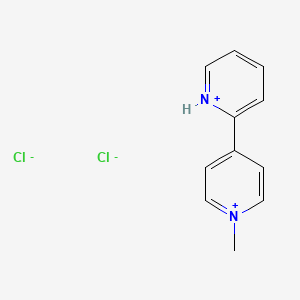
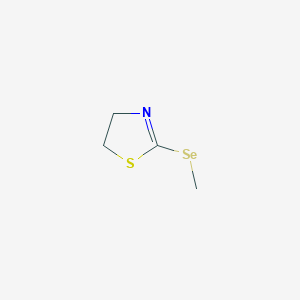

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


